2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophen yl)acetamide
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Overview
Description
2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features multiple chlorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring and the introduction of the dichlorophenyl groups. Common reagents used in the synthesis include hydrazine, dichlorobenzene, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and dichlorophenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes, thereby affecting cellular processes and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-amino-2,4-dichlorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one
- 4-(3,4-dichlorophenyl)-1-tetrahydronaphthone
Uniqueness
Compared to similar compounds, 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple chlorine atoms and the triazole ring contribute to its high reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C16H11Cl4N5OS |
---|---|
Molecular Weight |
463.2 g/mol |
IUPAC Name |
2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H11Cl4N5OS/c17-8-1-2-12(13(20)6-8)15-23-24-16(25(15)21)27-7-14(26)22-11-4-9(18)3-10(19)5-11/h1-6H,7,21H2,(H,22,26) |
InChI Key |
FLFKETCJRSHTLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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